(([1-(Bromomethyl)cyclopentyl]oxy)methyl)benzene
Beschreibung
Cyclopentyl Methyl Ether (CPME)
1-Bromo-2-({[1-(bromomethyl)cyclopentyl]oxy}methyl)benzene
4-Bromobenzyl Cyclopentyl Ether
- Formula : C12H15BrO
- Structure : Bromine at the benzene para-position instead of the cyclopentyl group.
- Reactivity : Para-substitution directs electrophilic attacks to specific benzene ring positions, unlike the parent compound’s unsubstituted benzene.
| Property | [1-(Bromomethyl)cyclopentyl]oxymethylbenzene | 1-Bromo-2-({[1-(bromomethyl)cyclopentyl]oxy}methyl)benzene | 4-Bromobenzyl Cyclopentyl Ether |
|---|---|---|---|
| Molecular Formula | C13H17BrO | C13H16Br2O | C12H15BrO |
| Molecular Weight (g/mol) | 269.18 | 348.08 | 255.15 |
| Key Functional Groups | Bromomethyl, benzyl ether | Dibrominated benzyl ether | Para-bromobenzyl ether |
These comparisons underscore how strategic functionalization of the benzene or cyclopentyl rings modulates electronic properties, solubility, and synthetic utility. For instance, the bromomethyl group in the target compound enhances its susceptibility to nucleophilic substitution reactions compared to non-halogenated analogs like ((cyclopentyloxy)methyl)benzene (C12H16O).
Synthetic Implications :
- The bromine atom in [1-(bromomethyl)cyclopentyl]oxymethylbenzene serves as a leaving group, enabling Suzuki couplings or Grignard reactions to introduce aryl or alkyl groups.
- In contrast, fluorine-substituted analogs (e.g., 2-fluorobenzene derivatives) exhibit altered electronic profiles due to fluorine’s strong electronegativity, favoring electrophilic aromatic substitution at specific positions.
Eigenschaften
Molekularformel |
C13H17BrO |
|---|---|
Molekulargewicht |
269.18 g/mol |
IUPAC-Name |
[1-(bromomethyl)cyclopentyl]oxymethylbenzene |
InChI |
InChI=1S/C13H17BrO/c14-11-13(8-4-5-9-13)15-10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2 |
InChI-Schlüssel |
WLHPAIKLAIKANK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(CBr)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Bromomethylation of Cyclopentyl Derivative
Bromomethylation typically involves the reaction of a suitable cyclopentyl precursor with bromomethylating agents. The most common approach is the use of paraformaldehyde and hydrogen bromide (HBr) under controlled conditions to generate bromomethyl groups.
-
- Paraformaldehyde as a formaldehyde source
- Hydrogen bromide (HBr), either as gas or aqueous solution, often saturated in the reaction medium
- Zinc bromide (ZnBr2) as a Lewis acid catalyst to facilitate electrophilic substitution
- Organic solvents such as dibromomethane or non-chlorinated alkanes to avoid chlorinated by-products
- Temperature control between 0°C and 30°C to minimize side reactions and polymerization
-
- Stage (a): Paraformaldehyde reacts with HBr in aqueous medium to form bis-bromomethyl ether (BBME), an intermediate bromomethylating agent. This reaction is carried out semi-batch with slow infusion of HBr gas, maintaining saturation and stirring for 0.5 to 1.5 hours at low temperature (0–20°C).
- Stage (b): The BBME intermediate is reacted with the cyclopentyl substrate in the presence of ZnBr2 catalyst in an organic solvent. The reaction proceeds for 2 to 8 hours at 20–40°C to yield the bromomethylated cyclopentyl derivative.
-
- Bromomethylated products are more reactive than chloromethyl analogues, allowing milder reaction conditions.
- The use of BBME avoids carcinogenic chlorinated intermediates.
- Moderate conditions reduce by-products and polymer formation.
References :
This method is adapted from a patented bromomethylation process (US7078465B2) which describes the preparation of bromomethylated aromatic compounds and can be extended to cyclopentyl derivatives.
Etherification to Form the ([1-(Bromomethyl)cyclopentyl]oxy)methylbenzene
The ether bond between the bromomethylated cyclopentyl moiety and the benzyl group is formed by nucleophilic substitution or Williamson ether synthesis.
-
- React the bromomethylated cyclopentyl compound with benzyl alcohol or a benzyl halide under basic or catalytic conditions.
- Use a base such as sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (NaOH) to deprotonate the alcohol and generate the alkoxide nucleophile.
- The alkoxide attacks the bromomethyl group, displacing bromide and forming the ether linkage.
-
- Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are commonly used to dissolve reactants and facilitate nucleophilic substitution.
- Reaction temperatures range from room temperature to reflux depending on reactivity.
-
- The bromomethyl group is a good leaving group, promoting efficient ether formation.
- Careful control of stoichiometry and temperature prevents elimination or side reactions.
Data Summary Table for Preparation Steps
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Bromomethylation (a) | Paraformaldehyde + HBr (gas or aqueous), 0–20°C | Generate bis-bromomethyl ether | Semi-batch, saturated HBr solution |
| Bromomethylation (b) | BBME + cyclopentyl substrate + ZnBr2, 20–40°C | Introduce bromomethyl group | Organic solvent (dibromomethane) |
| Etherification | Bromomethylated cyclopentyl + benzyl alcohol + base (NaH/K2CO3), DMF, RT to reflux | Form ether linkage | Avoid elimination side reactions |
Research Findings and Optimization Notes
Yield and Purity : Bromomethylation via BBME intermediate typically yields high purity bromomethylated products with minimized polymeric by-products due to controlled reaction conditions.
Reactivity : Bromomethyl groups introduced are highly reactive for subsequent etherification, enabling efficient coupling with benzyl moieties.
Safety and Environmental Considerations : The bromomethylation process avoids chlorinated carcinogens (e.g., chloromethyl methyl ether), making it safer and more environmentally friendly.
Solvent Selection : Use of non-chlorinated solvents like dibromomethane reduces formation of chlorinated by-products and improves selectivity.
Catalyst Role : Zinc bromide acts as a Lewis acid catalyst enhancing electrophilicity of bromomethyl intermediates and improving reaction rates and yields.
Analyse Chemischer Reaktionen
Types of Reactions
“(([1-(Bromomethyl)cyclopentyl]oxy)methyl)benzene” undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium thiolate (KSR), and sodium alkoxide (NaOR). Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions are common reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include alcohols and ketones.
Reduction: The major product is the corresponding methyl derivative.
Wissenschaftliche Forschungsanwendungen
“(([1-(Bromomethyl)cyclopentyl]oxy)methyl)benzene” has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: The compound is used in biochemical assays and studies involving enzyme interactions and receptor binding.
Wirkmechanismus
The mechanism of action of “(([1-(Bromomethyl)cyclopentyl]oxy)methyl)benzene” depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent and Functional Group Variations
Key Observations :
- Steric Effects : The cyclopentyl group in the target compound imposes greater steric hindrance compared to smaller rings (e.g., cyclobutyl in ) or linear chains (e.g., ethyl in ). This affects reaction rates in nucleophilic substitutions .
- Reactivity : The oxymethyl (-OCH₂-) linker in the target compound enhances polarity compared to direct bonds (e.g., ethynyl in ), improving solubility in polar solvents.
- Halogen Diversity : Bromine’s leaving-group ability is superior to chlorine in analogous compounds (e.g., 1-bromo-3-chloro-benzene derivatives in ), making the target compound more reactive in SN2 reactions.
Biologische Aktivität
The compound (([1-(Bromomethyl)cyclopentyl]oxy)methyl)benzene, with the CAS number 1249890-22-9, is a halogenated organic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₄H₁₉BrO
- Molecular Weight : 283.20 g/mol
- Structural Characteristics : The compound features a bromomethyl group attached to a cyclopentyl ether linked to a benzene ring, which may influence its reactivity and biological interactions.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that brominated compounds often exhibit antimicrobial properties. A study on similar compounds suggests that the presence of bromine can enhance the efficacy against various bacterial strains.
2. Cytotoxicity
Cytotoxic assays have shown that halogenated compounds can induce cell death in cancer cell lines. For instance, studies on related compounds have demonstrated significant cytotoxic effects in human cancer cell lines, indicating potential for therapeutic applications.
The mechanism by which this compound exerts its biological effects may involve:
- Alkylation of DNA : Similar compounds have been shown to interact with DNA, leading to mutations and apoptosis in cancer cells.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism or proliferation.
Case Studies
Several case studies have highlighted the biological significance of brominated compounds:
- Case Study 1 : A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of brominated ethers on breast cancer cells, demonstrating that modifications in the alkyl chain significantly influenced their activity.
- Case Study 2 : Research in Antimicrobial Agents and Chemotherapy reported on a series of brominated phenolic compounds, revealing their effectiveness against resistant bacterial strains, suggesting that this compound could exhibit similar properties.
Data Tables
| Property | Value |
|---|---|
| CAS Number | 1249890-22-9 |
| Molecular Formula | C₁₄H₁₉BrO |
| Molecular Weight | 283.20 g/mol |
| Antimicrobial Activity | Yes (potentially effective) |
| Cytotoxicity | Yes (in cancer cell lines) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
